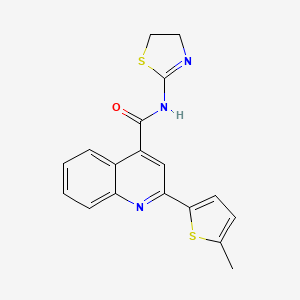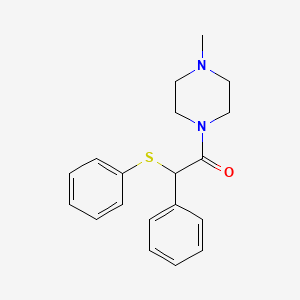![molecular formula C25H30N4O3 B14932334 (2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B14932334.png)
(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)[4-(2-methylpropyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ISOBUTYLPIPERAZINO)(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with an isobutyl group and a phenylmethanone moiety linked to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ISOBUTYLPIPERAZINO)(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions, often using methoxyphenyl halides and appropriate nucleophiles.
Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving diamines and appropriate electrophiles.
Final Coupling: The final step involves coupling the piperazine derivative with the oxadiazole derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methoxy group.
Reduction: Reduction reactions can occur at the carbonyl group of the phenylmethanone moiety.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in drug discovery and development.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired mechanical, thermal, or electrical characteristics.
Mechanism of Action
The mechanism of action of (4-ISOBUTYLPIPERAZINO)(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-(3-CL-5-ISOBUTOXY-BZ)-PIPERAZIN-1-YL)-(5-CHLORO-2-ISOBUTOXY-PHENYL)-METHANONE
- (3,4-bis{[2-hydroxy-3-methoxy-5-(4-methylphenyl azo)benzylidene]-amino}phenyl) phenyl methanone
- 4-hydroxy-2-[3-(3-methylbutoxy)phenyl]-3-(4-methylphenyl)sulfonyl-1-phenyl-2H-pyrrol-5-one
Uniqueness
What sets (4-ISOBUTYLPIPERAZINO)(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHOXY}PHENYL)METHANONE apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H30N4O3 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]-[4-(2-methylpropyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H30N4O3/c1-18(2)16-28-12-14-29(15-13-28)25(30)21-6-4-5-7-22(21)31-17-23-26-24(27-32-23)20-10-8-19(3)9-11-20/h4-11,18H,12-17H2,1-3H3 |
InChI Key |
NIOZCDKPOCRWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)N4CCN(CC4)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


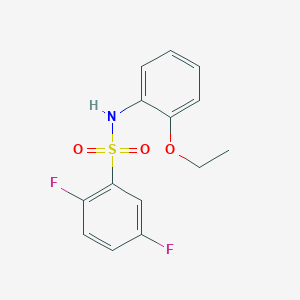
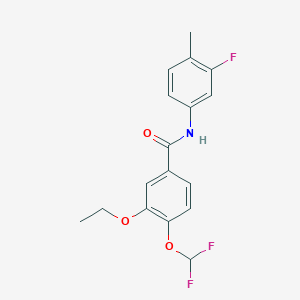
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B14932280.png)
![Methyl 3-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B14932287.png)

![2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B14932298.png)
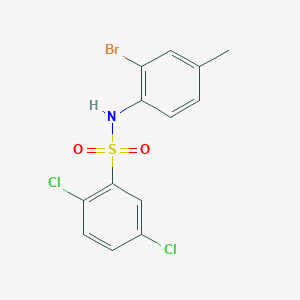
![4-{[(4-Methylphenyl)sulfonyl]amino}benzamide](/img/structure/B14932319.png)
![2-({[4-(2,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B14932320.png)
![N-(3-fluoro-2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932322.png)
![6-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14932346.png)

